molecular formula C20H31NO3 B136368 5-O-Methyldihydrotetrabenazine CAS No. 152404-97-2

5-O-Methyldihydrotetrabenazine

Katalognummer: B136368
CAS-Nummer: 152404-97-2
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: GWNKOGCQUQKSHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-O-Methyldihydrotetrabenazine (CAS: 152404-97-2) is a synthetic derivative of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders such as Huntington’s disease. Structurally, it is characterized by the molecular formula C₂₀H₃₁NO₃, featuring a hexahydrobenzo[a]quinolizine backbone substituted with methoxy and isobutyl groups (Figure 1). The methylation at the 5-O position and hydrogenation of the parent tetrabenazine structure likely influence its pharmacokinetic properties, including metabolic stability and receptor binding affinity .

Eigenschaften

CAS-Nummer

152404-97-2

Molekularformel

C20H31NO3

Molekulargewicht

333.5 g/mol

IUPAC-Name

2,9,10-trimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-19(23-4)20(24-5)10-16(14)17(21)11-18(15)22-3/h9-10,13,15,17-18H,6-8,11-12H2,1-5H3

InChI-Schlüssel

GWNKOGCQUQKSHT-UHFFFAOYSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC

Kanonische SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC

Synonyme

(11C)TBZOMe
1,3,4,6,7,11b-hexahydro-2,9,10-trimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizine
5-O-methyldihydrotetrabenazine
5-O-methyldihydrotetrabenazine, (11)C-labeled 2-methoxy
methoxytetrabenazine
TBZOMe

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methoxytetrabenazine involves several steps, starting from the precursor tetrabenazine. The key steps include:

Industrial Production Methods: Industrial production of methoxytetrabenazine follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: 5-O-Methyldihydrotetrabenazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methoxytetrabenazine .

Wissenschaftliche Forschungsanwendungen

5-O-Methyldihydrotetrabenazine has several scientific research applications, including:

Wirkmechanismus

5-O-Methyldihydrotetrabenazine exerts its effects by inhibiting VMAT2, a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. This inhibition leads to the depletion of neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals, thereby reducing their release into the synapse. This mechanism is particularly useful in the treatment of hyperkinetic movement disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Tetrabenazine (CAS: 58-46-8)
  • Molecular Formula: C₁₉H₂₇NO₃
  • Key Differences: Lacks the 5-O-methyl group and contains an unsaturated benzoquinolizine ring.
  • Pharmacology : Tetrabenazine is a well-established VMAT2 inhibitor with short half-life (~5 hours) due to rapid metabolism into active dihydrotetrabenazine metabolites. The absence of methylation in tetrabenazine contributes to its higher susceptibility to hepatic oxidation .
Dihydrotetrabenazine (CAS: 102110-67-0)
  • Molecular Formula: C₁₉H₂₉NO₃
  • Key Differences: Shares the hydrogenated benzoquinolizine core with 5-O-Methyldihydrotetrabenazine but lacks the 5-O-methyl substituent.
  • Pharmacology : Dihydrotetrabenazine is a major active metabolite of tetrabenazine, with a longer half-life (~12 hours). The absence of methylation may reduce its metabolic stability compared to this compound .

Compounds with Identical Molecular Formula (C₂₀H₃₁NO₃)

Three compounds share the molecular formula C₂₀H₃₁NO₃ but exhibit distinct structural and functional properties (Table 1):

Table 1: Comparison of C₂₀H₃₁NO₃ Compounds

CAS Number Compound Name Structural Features Potential Applications
152404-97-2 This compound Hexahydrobenzoquinolizine, methoxy, isobutyl VMAT2 inhibition (hypothesized)
95548-16-6 9-Dodecenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-, (Z)- Unsaturated amide, phenolic methoxy group Lipid signaling, anti-inflammatory (speculative)
73671-92-8 Methyl 4-aza-5α-androsta-3-one-17β-carboxylate Steroid-derived, azasteroid backbone Hormonal modulation (theoretical)
Key Observations:

Structural Diversity: Despite identical molecular formulas, the three compounds belong to entirely distinct chemical classes: this compound: A benzoquinolizine derivative. 95548-16-6: A fatty acid amide with a vanilloid-like substituent. 73671-92-8: A modified steroid with a carboxymethyl group.

Functional Implications: The benzoquinolizine structure of this compound suggests affinity for monoamine transporters, whereas the steroid and amide analogs likely target nuclear receptors or lipid pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.